molecular formula C19H17N3O2S B14937170 (2E)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

(2E)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

Cat. No.: B14937170
M. Wt: 351.4 g/mol
InChI Key: RYRQRLXFALEILC-FMIVXFBMSA-N
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Description

(E)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a methoxybenzyl group and a phenylpropenamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions using methoxybenzyl halides.

    Formation of the Propenamide Moiety: The propenamide moiety can be synthesized by the condensation of appropriate aldehydes with amides or amines under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Methoxybenzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

(E)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE has been studied for various scientific research applications, including:

    Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structure and biological activity.

    Biological Studies: Investigation of its effects on cellular pathways and molecular targets.

    Industrial Applications: Potential use in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (E)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Propenamide Derivatives: Compounds with similar propenamide moieties but different aromatic groups.

Uniqueness

(E)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE is unique due to its specific combination of a methoxybenzyl group and a phenylpropenamide moiety, which may confer distinct biological activities and chemical properties compared to other thiadiazole or propenamide derivatives.

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

(E)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C19H17N3O2S/c1-24-16-10-7-15(8-11-16)13-18-21-22-19(25-18)20-17(23)12-9-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,20,22,23)/b12-9+

InChI Key

RYRQRLXFALEILC-FMIVXFBMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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